KH064 is a potent, orally active inhibitor of human nonpancreatic secretory phospholipase A2 isoform IIa (sPLA2-IIA), with a reported IC50 of 29 nM. [1] Developed from a D-tyrosine chiral precursor, its specific stereochemistry and structure are fundamental to its high inhibitory activity against this key enzyme in the inflammatory cascade. [1] This compound serves as a critical research tool for investigating sPLA2-IIA-mediated pathways in inflammation, metabolic disease, and oncology. [REFS-2, REFS-3]
Substituting KH064 with a close analog or a different inhibitor class introduces critical experimental variables that undermine research validity. The compound's potency is intrinsically linked to its specific D-tyrosine stereochemistry; the corresponding L-tyrosine analog is substantially less active. [1] Furthermore, using inhibitors of other phospholipase isoforms (e.g., sPLA2-V, cPLA2) or downstream targets like cyclooxygenases (COX) does not replicate the specific upstream biological role of sPLA2-IIA inhibition. [2] Procuring this specific, well-characterized compound is essential for targeted, reproducible investigation of the sPLA2-IIA pathway.
KH064 demonstrates high selectivity for sPLA2-IIA over other phospholipase isoforms. In enzymatic assays, it inhibited human sPLA2-IIA with an IC50 of 29 nM, while showing significantly weaker activity against sPLA2-V (IC50 > 5000 nM). [1] The compound does not bind or inhibit cytosolic (cPLA2) or calcium-independent (iPLA2) phospholipases, ensuring that its biological effects can be specifically attributed to sPLA2-IIA inhibition. [2]
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 29 nM (for sPLA2-IIA) |
| Comparator Or Baseline | sPLA2-V: >5000 nM; cPLA2/iPLA2: No inhibition |
| Quantified Difference | >172-fold more selective for sPLA2-IIA over sPLA2-V |
| Conditions | In vitro enzymatic assays against human phospholipase isoforms. |
This high selectivity is critical for buyers needing to isolate the effects of sPLA2-IIA inhibition without confounding off-target activity on other key lipid-modifying enzymes.
KH064 is characterized as an orally active agent, simplifying administration in preclinical animal models compared to compounds requiring intravenous routes. In rat models of inflammation and metabolic syndrome, oral gavage administration of KH064 at doses of 5 mg/kg/day was sufficient to achieve therapeutic effects, such as attenuating body weight gain and visceral fat deposition. [REFS-1, REFS-2]
| Evidence Dimension | In Vivo Efficacy via Oral Administration |
| Target Compound Data | Effective at 5 mg/kg/day (oral gavage) |
| Comparator Or Baseline | Compounds requiring more complex intravenous (IV) or intraperitoneal (IP) injection |
| Quantified Difference | Enables simpler, less invasive oral dosing protocols |
| Conditions | Rat models of diet-induced obesity and adjuvant-induced arthritis. |
For buyers conducting in vivo studies, the proven oral activity of KH064 reduces animal handling stress and simplifies experimental protocols, improving study feasibility and throughput.
KH064 is supplied as a defined crystalline solid. In pharmaceutical and chemical research, crystalline solids are generally more thermodynamically stable and possess more consistent physical properties (e.g., solubility, melting point) than their amorphous counterparts. [1] This solid-state stability is crucial for ensuring consistent dissolution behavior and minimizing the risk of physical form changes during storage, which can impact experimental reproducibility.
| Evidence Dimension | Physical Form Stability |
| Target Compound Data | Crystalline Solid |
| Comparator Or Baseline | Amorphous solids or uncharacterized materials |
| Quantified Difference | Higher thermodynamic stability, leading to more consistent material properties batch-to-batch and over time |
| Conditions | Standard laboratory storage and handling. |
Procuring a well-defined crystalline solid like KH064 provides greater assurance of batch-to-batch consistency and long-term stability, which is essential for reproducible research outcomes.
For preclinical studies where the goal is to specifically assess the role of sPLA2-IIA in disease models like inflammatory bowel disease, metabolic syndrome, or certain cancers. [REFS-1, REFS-2] The compound's proven oral activity and high selectivity make it the right choice for isolating this enzyme's function in a whole-animal context without the need for complex administration protocols.
In cellular models where researchers need to dissect the sPLA2-IIA signaling pathway from other lipid metabolism pathways. The >172-fold selectivity over sPLA2-V and lack of activity against cPLA2/iPLA2 ensure that observed downstream effects, such as changes in eicosanoid production, can be confidently attributed to sPLA2-IIA. [1]
For research programs involving long-term storage of stock solutions or automated screening setups. The defined crystalline form of KH064 provides confidence in its stability, while its documented solubility in standard laboratory solvents like DMSO and ethanol facilitates reliable and reproducible preparation of working solutions.